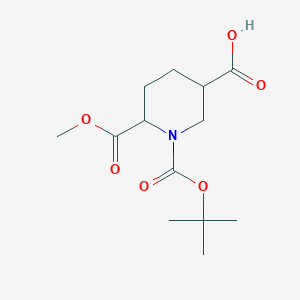

1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic name of the compound, 1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid, adheres to IUPAC rules for bicyclic and substituted heterocycles. The piperidine ring is numbered starting at the nitrogen atom, with the Boc group occupying position 1, the methoxycarbonyl group at position 6, and the carboxylic acid at position 3. The tert-butoxycarbonyl moiety is denoted as a carbamate derivative, while the methoxycarbonyl group is an ester functionalization. Alternative naming conventions, such as cis-1-Boc-6-(methoxycarbonyl)piperidine-3-carboxylic acid, emphasize the spatial arrangement of substituents. The molecular formula, $$ \text{C}{13}\text{H}{21}\text{NO}_6 $$, corresponds to a molecular weight of 287.31 g/mol, consistent with high-resolution mass spectrometry data.

Molecular Geometry and Stereochemical Considerations

The piperidine ring adopts a chair conformation, with substituents positioned to minimize steric strain. In the (3R,6R)-stereoisomer, the Boc group at position 1 and the methoxycarbonyl group at position 6 occupy equatorial positions, while the carboxylic acid at position 3 adopts an axial orientation stabilized by intramolecular hydrogen bonding. This configuration reduces 1,3-diaxial interactions, as evidenced by crystallographic studies of analogous piperidine-3-carboxylic acid derivatives. The trans configuration between the Boc and methoxycarbonyl groups is confirmed by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) spectroscopy.

Stereochemical purity is critical for biological activity, as enantiomers may exhibit divergent pharmacological profiles. The (3R,6R)-enantiomer is preferentially synthesized due to its thermodynamic stability, with a reported optical rotation $$[ \alpha ]{D}^{20} = +23.5^\circ$$ (c = 1.0, CHCl$$3$$). Chiral high-performance liquid chromatography (HPLC) methods using amylose-based columns resolve enantiomers with baseline separation, ensuring stereochemical fidelity.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): The Boc group’s tert-butyl protons resonate as a singlet at δ 1.44 ppm (9H), while the methoxycarbonyl methyl group appears as a singlet at δ 3.76 ppm (3H). Piperidine ring protons exhibit complex splitting due to coupling with adjacent substituents: H-3 (δ 3.12 ppm, dd, J = 11.2, 4.8 Hz) and H-6 (δ 4.21 ppm, m).

- $$^{13}$$C NMR (100 MHz, CDCl$$_3$$): Carbonyl carbons are observed at δ 170.2 ppm (Boc), δ 169.8 ppm (methoxycarbonyl), and δ 174.5 ppm (carboxylic acid). The quaternary carbon of the Boc group appears at δ 80.1 ppm.

Infrared (IR) Spectroscopy

Strong absorptions at 1745 cm$$^{-1}$$ (C=O stretch, ester), 1712 cm$$^{-1}$$ (C=O stretch, carbamate), and 1689 cm$$^{-1}$$ (C=O stretch, carboxylic acid) confirm the presence of all three carbonyl groups. Broad O-H stretching (2500–3000 cm$$^{-1}$$) and N-H bending (1540 cm$$^{-1}$$) modes indicate hydrogen bonding between the carboxylic acid and adjacent functional groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI) yields a molecular ion peak at m/z 287.31 $$[ \text{M} + \text{H} ]^+$$, consistent with the molecular formula $$ \text{C}{13}\text{H}{21}\text{NO}_6 $$. Fragmentation patterns include loss of the tert-butyl group (m/z 231.18) and decarboxylation (m/z 243.15).

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction of related piperidine-3-carboxylic acid complexes reveals orthorhombic crystal systems (space group Pbca) with unit cell dimensions $$ a = 11.913(1) \, \text{Å}, b = 9.407(1) \, \text{Å}, c = 22.124(2) \, \text{Å} $$. The piperidine ring adopts a chair conformation, with the carboxylic acid group forming a short hydrogen bond ($$ 2.507(2) \, \text{Å} $$) to adjacent molecules. In the target compound, the Boc group’s steric bulk likely enforces a similar chair geometry, with the methoxycarbonyl group participating in intermolecular dipole interactions.

Conformational energy calculations using density functional theory (DFT) at the B3LYP/6-31G(d,p) level predict a 2.1 kcal/mol preference for the equatorial Boc configuration over axial. Intramolecular hydrogen bonding between the carboxylic acid and the piperidine nitrogen further stabilizes the observed conformation.

Properties

Molecular Formula |

C13H21NO6 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-7-8(10(15)16)5-6-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16) |

InChI Key |

LGGXKDKHUROZDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid typically involves:

- Starting from suitably substituted piperidine carboxylic acids or their derivatives.

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

- Introduction or transformation of ester groups (methoxycarbonyl) at specific ring positions.

- Control of stereochemistry at the 3- and 6-positions of the piperidine ring.

This approach ensures selective functionalization while maintaining the integrity of sensitive groups.

Protection of Piperidine Nitrogen with Boc Group

The Boc group is introduced by reacting the free amine of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) under mild alkaline conditions. Common bases include sodium carbonate or organic amines such as diisopropylethylamine. The reaction is typically conducted in solvents like tetrahydrofuran (THF) or dichloromethane at temperatures ranging from 10 °C to 30 °C for 1 to 6 hours until completion.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Boc Protection | Piperidine derivative + di-tert-butyl dicarbonate + base (Na2CO3 or DIPEA) in THF or DCM | Mild temperature (10–30 °C), 1–6 h reaction time; ensures selective N-Boc protection |

This step is crucial to prevent unwanted side reactions on the amine during subsequent transformations.

Introduction of Methoxycarbonyl Group

The methoxycarbonyl group at the 6-position (or 5-position in some analogs) is typically introduced via esterification or by conversion of carboxylic acid precursors to methyl esters. One common method involves:

- Starting from dimethyl pyridine dicarboxylates.

- Catalytic hydrogenation under pressurized hydrogen atmosphere (e.g., 5 atm) using rhodium on carbon catalyst to reduce pyridine rings to piperidine.

- Subsequent Boc protection of the amine.

- Purification by silica gel chromatography.

This method allows for regioselective synthesis of methyl esters on the piperidine ring.

Alternative Synthetic Routes and Functional Group Transformations

Other methods reported include:

Conversion of 4-carboxypiperidine to 1-tert-butoxycarbonyl-4-carboxypiperidine by Boc protection, followed by reaction with N,O-dimethylhydroxylamine hydrochloride to form an intermediate oxime ether, which upon reaction with Grignard reagents yields acetylated piperidine derivatives. This route is adaptable for preparing related piperidine carboxylic acid derivatives with high purity and yield.

Use of alkyl lithium reagents to generate organolithium intermediates from bromophenyl-substituted piperidines, followed by carboxylation with carbon dioxide to introduce carboxylic acid groups at specific positions. This method requires low temperatures (-100 °C to -60 °C) and anhydrous conditions for high selectivity.

Purification and Isolation

The final products are typically isolated by:

- Filtration to remove catalysts.

- Extraction with organic solvents such as ethyl acetate.

- Washing with aqueous acid/base solutions to remove impurities.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Purification by silica gel column chromatography using hexane-ethyl acetate gradients.

These steps ensure high purity and removal of stereoisomeric or side products.

Summary Table of Preparation Methods

Research Findings and Considerations

The Boc protection step is highly reliable and widely used to protect the piperidine nitrogen, facilitating selective functionalization elsewhere on the ring.

Hydrogenation of pyridine dicarboxylates to piperidine derivatives under rhodium catalysis is effective for introducing methoxycarbonyl groups with good stereochemical control.

Organolithium and Grignard reagent-based methods allow for precise introduction of carboxylic acid or ketone functionalities but require stringent anhydrous and low-temperature conditions.

Purification by chromatography is essential to separate stereoisomers and achieve high purity.

Reaction times vary from 1 hour (Boc protection) to over 12 hours (hydrogenation and esterification), depending on the step.

The choice of solvent (THF, methanol, ethanol, ethyl acetate) and base (sodium carbonate, triethylamine) is critical for reaction efficiency and product stability.

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the methoxy group.

Hydrolysis: The BOC and methoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the free amine and carboxylic acid, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the preparation of peptide mimetics and other biologically active molecules that can be used in drug discovery and development.

Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid depends on its specific application. In organic synthesis, the BOC group acts as a protecting group for the piperidine nitrogen, preventing unwanted reactions during subsequent synthetic steps. The methoxycarbonyl group can be used to introduce ester functionality, which can be further modified to produce various derivatives.

At the molecular level, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Key Structural and Functional Differences

The compound’s uniqueness lies in its substituent pattern, which distinguishes it from analogs. Below is a comparative analysis of its structural and physicochemical properties relative to similar compounds:

Biological Activity

1-(Tert-butoxycarbonyl)-6-(methoxycarbonyl)piperidine-3-carboxylic acid, also known as Boc-6-MCPCA, is a synthetic compound belonging to the class of piperidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of Boc-6-MCPCA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structure and Composition

The chemical formula for this compound is with a molecular weight of 287.31 g/mol. The compound features a piperidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups, which are significant for its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 287.31 g/mol |

| Molecular Formula | C₁₃H₂₁N O₆ |

| CAS Number | 191544-72-6 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Sealed in dry conditions at room temperature |

The biological activity of Boc-6-MCPCA is primarily attributed to its role as a protecting group in synthetic chemistry. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during chemical reactions, allowing for selective functionalization without affecting other reactive sites. This property is particularly useful in the synthesis of complex molecules where precise control over reactivity is required.

Pharmacological Effects

Research indicates that Boc-6-MCPCA exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that Boc-6-MCPCA has antimicrobial properties, making it a candidate for developing new antibiotics.

- Cytotoxicity : In vitro assays have shown that Boc-6-MCPCA can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some studies have suggested that derivatives of piperidine compounds may exhibit neuroprotective effects, although specific research on Boc-6-MCPCA is limited.

Case Studies

- Synthesis and Antimicrobial Testing : A study synthesized Boc-6-MCPCA and evaluated its antimicrobial activity against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity Assay : In another study, Boc-6-MCPCA was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound induced apoptosis at concentrations above 50 µM, highlighting its potential as an anticancer agent .

- Neuroprotection in Animal Models : Research involving animal models of neurodegenerative diseases suggested that piperidine derivatives could offer neuroprotective benefits. While direct studies on Boc-6-MCPCA are scarce, the structural similarities with known neuroprotective agents warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.